molecular formula C21H25ClN2O2S2 B5384455 (5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5384455
M. Wt: 437.0 g/mol
InChI Key: DXISVFFPTQYAHX-JXAWBTAJSA-N
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Description

The compound “(5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in the molecule suggests it may have interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone. For this specific compound, the synthetic route might include:

    Formation of the Thiazolidinone Ring: Reacting a thioamide with an α-haloketone under basic conditions to form the thiazolidinone core.

    Introduction of the Chlorophenyl Group: Using a Wittig reaction to introduce the (2-chlorophenyl)methylidene group.

    Attachment of the Piperidinyl Group: Coupling the piperidinyl group to the thiazolidinone core through a suitable linker, such as a butyl chain.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Thiazolidinone derivatives have been studied for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.

Medicine

Potential therapeutic applications include the development of new drugs for treating infections, cancer, and inflammatory diseases.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinone derivatives can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets might include:

    Enzymes: Inhibiting key enzymes involved in disease pathways.

    Receptors: Modulating receptor activity to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2-bromophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(2-fluorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The presence of the (2-chlorophenyl)methylidene group may impart unique chemical and biological properties compared to its analogs. This could result in different reactivity or potency in biological assays.

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[4-(2-ethylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2S2/c1-2-16-9-5-6-12-23(16)19(25)11-7-13-24-20(26)18(28-21(24)27)14-15-8-3-4-10-17(15)22/h3-4,8,10,14,16H,2,5-7,9,11-13H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXISVFFPTQYAHX-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCCN1C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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